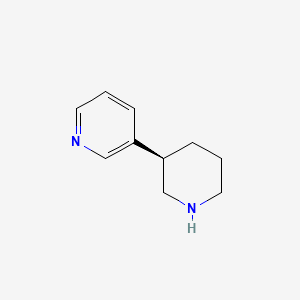![molecular formula C10H6N2 B11919798 Cyclobuta[B]quinoxaline CAS No. 6847-24-1](/img/structure/B11919798.png)
Cyclobuta[B]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobuta[B]quinoxaline is a nitrogen-containing heterocyclic compound characterized by a fused ring structure that includes both a benzene ring and a pyrazine ring. This compound is part of the broader class of quinoxalines, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobuta[B]quinoxaline typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid for several hours . Recent advancements have also explored green chemistry approaches, such as ultrasound irradiation and microwave-assisted synthesis, to improve efficiency and reduce environmental impact .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. These methods may include the use of heterogeneous catalysts, such as HClO4·SiO2, to facilitate the cyclization-oxidation processes . Additionally, the use of eco-friendly solvents and reaction media, such as water, is becoming increasingly popular in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Cyclobuta[B]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can exhibit enhanced biological activities and improved material properties .
Aplicaciones Científicas De Investigación
Cyclobuta[B]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of Cyclobuta[B]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it can inhibit tyrosine kinases and C-MET kinases, leading to the induction of apoptosis in cancer cells . Additionally, it can interfere with tubulin polymerization, further contributing to its anticancer effects .
Comparación Con Compuestos Similares
Cyclobuta[B]quinoxaline can be compared with other similar compounds, such as:
Quinoxaline: A simpler structure with similar biological activities.
Pthalazine: Another nitrogen-containing heterocyclic compound with distinct pharmacological properties.
Quinazoline: Known for its anticancer and anti-inflammatory activities.
This compound stands out due to its unique fused ring structure, which imparts exceptional stability and high redox potentials, making it a promising candidate for various applications .
Propiedades
Número CAS |
6847-24-1 |
|---|---|
Fórmula molecular |
C10H6N2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
cyclobuta[b]quinoxaline |
InChI |
InChI=1S/C10H6N2/c1-2-4-8-7(3-1)11-9-5-6-10(9)12-8/h1-6H |
Clave InChI |
DLESZHBEKLWNRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC3=CC=C3N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine](/img/structure/B11919719.png)
![2H-Indeno[1,2-D]isoxazole](/img/structure/B11919721.png)


![5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919732.png)
![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)
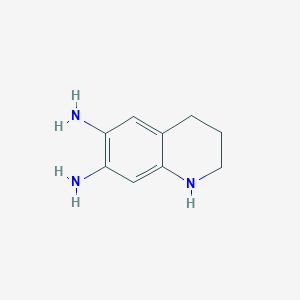
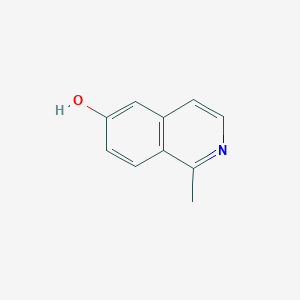
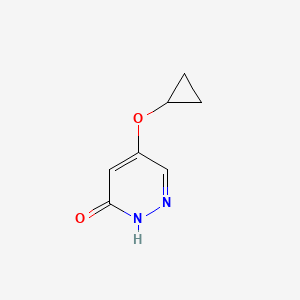
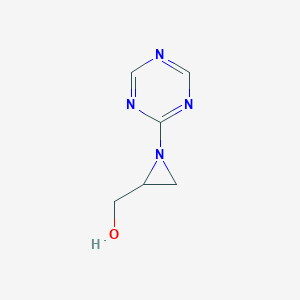
![9-Oxa-1,3,5-triazaspiro[5.5]undecane](/img/structure/B11919766.png)

![alpha-Methylimidazo[1,2-a]pyridine-8-methanamine](/img/structure/B11919783.png)
